molecular formula C8H8O2S B2648099 2-Methyl-3-(2-thienyl)acrylic acid CAS No. 102696-69-5

2-Methyl-3-(2-thienyl)acrylic acid

Cat. No. B2648099
CAS RN: 102696-69-5
M. Wt: 168.21
InChI Key: MOHSXXGDTJEXNH-AATRIKPKSA-N
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Description

2-Methyl-3-(2-thienyl)acrylic acid is a compound with the molecular formula C8H8O2S . It is a derivative of acrylic acid where a methyl group and a thiophene ring are attached .


Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, has been a topic of interest in recent literature . Various strategies have been employed, including heterocyclization of different substrates . Another method involves the direct nitration of 3-(2-thienyl)acrylic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to an acrylic acid molecule with a methyl group . The molecular weight is 168.21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 145-148 °C and a predicted boiling point of 298.9±15.0 °C . It is a yellow solid with a density of 1.346±0.06 g/cm3 .

Scientific Research Applications

Conformational Analysis

Research indicates that certain derivatives of 2-Methyl-3-(2-thienyl)acrylic acid, specifically (E)-α-phenyl-β-(2-thienyl) acrylic acids, exhibit a preferred s-trans conformation based on NMR spectral data. This insight into the molecular structure is crucial for understanding the chemical behavior and potential applications of these compounds (Fisichella, Mineri, Scarlata, & Sciotto, 1975).

Antibacterial Activity

A study involving the synthesis of 3-(5-nitro-2-thienyl) acrylic acid derivatives, a close relative of this compound, demonstrated notable antibacterial activity. The synthesis process involved direct nitration of 3-(2-thienyl) acrylic acid, leading to the production of various amides and esters with promising antibacterial properties (Kimura, Yabuuchi, & Hisaki, 1962).

Polymerization Properties

A study examining the polymerization of some aryl acrylic acid methyl esters, including thienyl acrylic acid methyl ester, revealed that these compounds can form dimers, trimers, and tetramers when exposed to UV irradiation. This finding is significant for developing new photopolymers with potential applications in materials science (Müller & Nuyken, 1991).

Electropolymerization and Electrochemical Applications

In a study on electropolymerization, new acrylate substituted thiophene monomers, including 3-thienyl methylacrylate, were synthesized and electropolymerized. The polymers formed exhibited electroactive properties, suggesting potential applications in electrochemical devices (Lankinen, Sundholm, Talonen, Granö, & Sundholm, 1999).

Solar Cell Applications

Research into organic sensitizers for solar cells included the study of compounds with structures similar to this compound. These sensitizers, when anchored onto TiO2 film, showed high efficiency in photon-to-current conversion, suggesting potential applications in photovoltaic technology (Kim et al., 2006).

Safety and Hazards

2-Methyl-3-(2-thienyl)acrylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

(E)-2-methyl-3-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHSXXGDTJEXNH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CS1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CS1)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102696-69-5
Record name (2E)-2-methyl-3-(thiophen-2-yl)prop-2-enoic acid
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